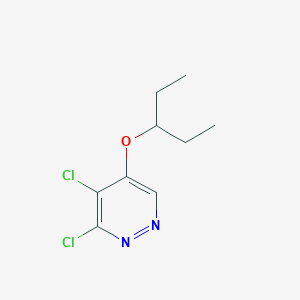

3,4-Dichloro-5-(pentan-3-yloxy)pyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Modern Chemical Sciences

Beyond pharmaceuticals, substituted pyridazines have also found utility in the agrochemical industry. Certain pyridazine-based compounds have demonstrated potent herbicidal and insecticidal activities, contributing to the development of modern crop protection agents. liberty.edu The ability to readily modify the pyridazine core through various chemical reactions allows for the fine-tuning of its biological and physical properties, making it an attractive platform for the design of new and effective molecules.

Research Context of 3,4-Dichloro-5-(pentan-3-yloxy)pyridazine within Heterocyclic Chemistry

Within the extensive family of substituted pyridazines, this compound (CAS Number: 1346698-09-6) represents a specific, yet under-researched, chemical entity. guidechem.comguidechem.comdoorblog.jpchemicalbook.com Its structure features a pyridazine ring substituted with two chlorine atoms at positions 3 and 4, and a pentan-3-yloxy group at position 5. The presence of the dichloro substituents suggests its potential as a reactive intermediate for further chemical transformations, a common strategy in the synthesis of more complex molecules. The lipophilic pentan-3-yloxy group can significantly influence the compound's solubility and pharmacokinetic properties.

While dedicated research focusing solely on this compound is scarce in publicly available literature, its structural motifs are present in compounds explored in patent literature, often as intermediates in the synthesis of larger, more complex molecules with potential therapeutic applications. guidechem.com The study of such a compound, therefore, resides in the context of synthetic methodology development and the exploration of new chemical space for drug discovery and materials science. The general reactivity of dichloropyridazines and the methods for introducing alkoxy groups are well-established, providing a basis for understanding the potential synthesis and chemical behavior of this specific compound. mdpi.comrsc.org

Due to the limited direct research on this specific compound, a comprehensive analysis of its properties and applications is not yet possible. However, based on the known chemistry of related substituted pyridazines, we can infer its likely chemical behavior and potential areas of interest for future research.

Structure

3D Structure

Properties

CAS No. |

1346698-09-6 |

|---|---|

Molecular Formula |

C9H12Cl2N2O |

Molecular Weight |

235.11 g/mol |

IUPAC Name |

3,4-dichloro-5-pentan-3-yloxypyridazine |

InChI |

InChI=1S/C9H12Cl2N2O/c1-3-6(4-2)14-7-5-12-13-9(11)8(7)10/h5-6H,3-4H2,1-2H3 |

InChI Key |

LTMMMXIELQZIGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1=CN=NC(=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dichloro 5 Pentan 3 Yloxy Pyridazine

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the dichloropyridazine scaffold is a critical first step. Various methods have been developed for the synthesis of pyridazine and its derivatives, ranging from classical condensation reactions to modern catalytic approaches.

Established Synthetic Routes to Dichloropyridazine Precursors

A common and established method for the synthesis of dichlorinated pyridazine precursors often involves the cyclization of a suitable 1,4-dicarbonyl compound or its equivalent with a hydrazine source, followed by chlorination.

One documented route to 3,4-dichloropyridazine involves a three-step sequence starting from a precursor designated as "compound 1". This process is outlined in the following table. google.com

Table 1: Three-Step Synthesis of 3,4-Dichloropyridazine

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|---|

| 1 | Compound 1 | Hydrazine hydrate | Acetonitrile | 25-30 | 6 | Compound 2 |

| 2 | Compound 2 | Manganese dioxide (MnO₂) | Tetrahydrofuran | 25 | 8 | Compound 3 |

This multi-step synthesis provides a reliable pathway to the desired 3,4-dichloropyridazine core, which can then undergo further functionalization.

Novel Pyridazine Annulation Approaches

Recent advances in organic synthesis have led to the development of novel and more efficient methods for constructing the pyridazine ring. These annulation approaches often offer improved regioselectivity and functional group tolerance.

One such approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This method involves the reaction of electron-deficient tetrazines with electron-rich dienophiles to form a dihydropyridazine intermediate, which then undergoes aromatization to the pyridazine ring. mdpi.com

Another innovative method is the [4+2] annulation of ketene N,S-acetals with N-tosylhydrazones, promoted by a TBAI/K₂S₂O₈ system. This approach provides access to a variety of trisubstituted pyridazines in good yields. The reaction is noted for its broad substrate scope and tolerance of various functional groups.

Furthermore, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been shown to be highly regioselective for the synthesis of 6-aryl-pyridazin-3-amines under neutral conditions. A more recent development involves a [5+1] annulation reaction utilizing a transformable pyridazine directing group, which allows for the construction of a new heterocyclic ring through a C–H activation/1,4-Rh migration/double bond shift pathway.

Regioselective Synthesis of Substituted Pyridazines

Achieving specific substitution patterns on the pyridazine ring is crucial for the synthesis of complex molecules. Regioselective synthesis aims to control the position of substituent introduction.

A notable example of regioselective pyridazine synthesis involves the reaction of tetrazines with alkynyl sulfides. The regioselectivity of this inverse-electron-demand Diels-Alder reaction can be controlled by the nature of the sulfur substituent on the alkyne. This method allows for the selective preparation of various pyridazines without the formation of regioisomers.

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have also been employed for the regioselective preparation of tris-arylated pyridazines. This strategy allows for the stepwise functionalization of the pyridazine scaffold by using thio-substituted pyridazine building blocks and performing selective metalations followed by catalyst-tuned cross-coupling reactions with arylzinc halides.

Approaches for Ether Linkage Formation at Pyridazine Position 5

Once the 3,4-dichloropyridazine core is obtained, the next critical step is the introduction of the pentan-3-yloxy group at the C5 position. This is typically achieved through the formation of an ether linkage.

Nucleophilic Substitution Reactions for Pentan-3-yloxy Introduction

The chlorine atoms on the 3,4-dichloropyridazine ring are susceptible to nucleophilic attack, particularly at the C5 position, which can be activated by the ring nitrogen atoms. The introduction of the pentan-3-yloxy group can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

This reaction, often a variation of the Williamson ether synthesis, would involve the reaction of 3,4-dichloropyridazine with the alkoxide of pentan-3-ol. The alkoxide, generated by treating pentan-3-ol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), acts as the nucleophile. bartleby.commasterorganicchemistry.comyoutube.comedubirdie.comkhanacademy.org The general reaction scheme is depicted below:

Scheme 1: Nucleophilic Substitution for Pentan-3-yloxy Introduction

The regioselectivity of this reaction would need to be considered, as substitution could potentially occur at either the C3 or C4 position, although the electronic properties of the pyridazine ring may favor substitution at C5 if a suitable precursor is used.

Catalytic Methods for Etherification of Halogenated Pyridazines

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-O bonds, which can be applied to the etherification of halogenated pyridazines. These methods often offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers and aryl alkyl ethers. wikipedia.orgsynarchive.comresearchgate.netorganic-chemistry.org While traditionally requiring harsh conditions, modern protocols utilize soluble copper catalysts with various ligands, allowing the reaction to proceed at lower temperatures. wikipedia.orgmdpi.com The reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of 3,4-dichloro-5-(pentan-3-yloxy)pyridazine, a copper(I) or copper(II) salt could be used to catalyze the reaction between 3,4,5-trichloropyridazine and pentan-3-ol. Recent advancements have focused on the development of new ligand systems, such as oxalohydrazides, that generate long-lived and highly active copper catalysts for C-O coupling reactions. nih.govdigitellinc.com

Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction typically employs a palladium precatalyst and a phosphine-based ligand. The choice of ligand is crucial for achieving high catalytic activity and selectivity. For the etherification of a halogenated pyridazine with a secondary alcohol like pentan-3-ol, a sterically hindered and electron-rich phosphine ligand would likely be required to facilitate the catalytic cycle. While primarily developed for C-N bond formation, the principles of the Buchwald-Hartwig reaction are applicable to C-O bond formation and represent a potential route to the target molecule. organic-chemistry.orgwikipedia.org

Table 2: Comparison of Catalytic Etherification Methods

| Method | Catalyst System | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Ullmann Condensation | Copper salt (e.g., CuI, Cu₂O) with or without a ligand | High temperatures, polar solvents, strong base | Lower cost of copper | Often requires harsh conditions, potential for side reactions |

| Buchwald-Hartwig Etherification | Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand | Milder temperatures, various solvents and bases | High functional group tolerance, broad substrate scope | Higher cost of palladium and ligands, sensitivity to air and moisture |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize product yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that are typically investigated include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

In the synthesis of related heterocyclic compounds, it has been demonstrated that a careful balance of these factors is essential for achieving optimal outcomes. For instance, in silver(I)-promoted oxidative coupling reactions used to form similar ether linkages, acetonitrile was identified as a superior solvent, providing a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane and benzene. scielo.br Furthermore, optimizing the reaction time can prevent the formation of undesired products that may arise from prolonged reaction times. scielo.br Studies have shown that reaction times can often be significantly reduced from 20 hours to as little as 4 hours without a negative impact on conversion or selectivity. scielo.br

Temperature is another crucial variable. While some reactions proceed efficiently at room temperature, others may require heating to reflux to achieve a desirable reaction rate and yield. scielo.br For the synthesis of dichloropyridazine precursors, reaction temperatures can range from 0°C to 80°C, with reaction times varying from 1 to 10 hours, depending on the specific reagents and solvents used. google.com The selection of the appropriate base and its stoichiometry is also vital in the etherification step where the pentan-3-yloxy moiety is introduced.

The table below illustrates a hypothetical optimization study for the final etherification step, based on common variables adjusted in similar syntheses.

Table 1: Hypothetical Optimization of the Etherification Step

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 12 | 65 |

| 2 | NaH | DMF | 25 | 12 | 72 |

| 3 | K₂CO₃ | Acetonitrile | 80 | 8 | 78 |

| 4 | Cs₂CO₃ | Acetonitrile | 80 | 6 | 85 |

Exploration of Advanced Synthetic Methodologies

To improve efficiency, selectivity, and sustainability, researchers are continually exploring advanced synthetic methodologies beyond classical approaches for preparing compounds like this compound.

Stereoselective Synthesis of the Pentan-3-yloxy Moiety

The pentan-3-yloxy group in the target molecule is derived from pentan-3-ol, which is achiral. However, for analogous structures featuring chiral alkoxy side chains, stereoselective synthesis is paramount. Methodologies for achieving high optical purity in related alcohol intermediates often involve asymmetric synthesis or chiral resolution. For example, stereospecific syntheses have been developed for intermediates like (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, achieving high optical purity (>99%) through methods that avoid tedious chiral HPLC separation. google.com Such strategies could be adapted for creating chiral analogs of the pentan-3-yloxy moiety if required for structure-activity relationship studies.

Tandem Reactions and Multi-component Approaches

One notable approach is the copper-catalyzed multicomponent cyclization reaction, which combines aldehydes, hydrazines, and alkynylesters to regioselectively produce pyridazinone structures. nih.gov Another strategy involves the ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable ionic liquid catalyst, which proceeds in high yield and with short reaction times. researchgate.net These MCRs provide rapid access to the core pyridazine scaffold, which can then be further functionalized. nih.govresearchgate.net Tandem processes, such as hydroamination-aromatic substitution sequences, have also been employed to construct fused pyridazine ring systems. researchgate.net

Sustainable and Green Chemistry Aspects in Pyridazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridazines. mdpi.com Key areas of focus include the use of greener solvents, the development of solvent-free reaction conditions, and the use of catalysts over stoichiometric reagents. mdpi.combenthamdirect.com

For instance, acetonitrile is considered a "greener" solvent alternative to chlorinated solvents like dichloromethane. scielo.br The development of metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offers a sustainable and cost-effective alternative to metal-catalyzed methods for pyridazine synthesis. organic-chemistry.org Additionally, techniques like microwave-assisted synthesis and the use of recyclable catalysts are being explored to reduce energy consumption and waste. researchgate.netmdpi.com The "Click chemistry" approach has also been highlighted as a sustainable method for elaborating pyridazine scaffolds. nih.gov

Purification and Isolation Techniques for Target Compound and Intermediates

The purification of this compound and its synthetic intermediates is essential to obtain a final product of high purity. Chromatographic techniques are the most powerful and widely used methods for this purpose.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying both final products and intermediates in pyridazine synthesis. google.com In typical procedures, the crude reaction mixture is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. acs.org A gradient of solvents, commonly a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is then used to elute the components. acs.orgjinsoolim.com The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the desired compound. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures that are difficult to resolve by standard column chromatography, High-Performance Liquid Chromatography (HPLC) is employed. Preparative reverse-phase HPLC (RP-HPLC) is particularly useful. acs.org In this technique, a C-18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water, typically containing a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. acs.org Chiral HPLC is specifically used for the separation of stereoisomers when a chiral center is present in the molecule. google.com

The table below summarizes the typical chromatographic methods used for purification.

Table 2: Common Chromatographic Purification Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification of crude products and intermediates. acs.orgjinsoolim.com |

| Thin-Layer Chromatography (TLC) | Silica Gel F254 | Hexane/Ethyl Acetate | Monitoring reaction progress and fraction analysis. acs.org |

| Preparative RP-HPLC | C-18 | Acetonitrile/Water with 0.1% TFA | High-purity final products, separation of close-eluting impurities. acs.org |

Recrystallization and Precipitation Techniques

Following the primary synthesis of this compound, the crude product often contains unreacted starting materials, by-products, and other impurities. Recrystallization and precipitation are fundamental purification techniques employed to isolate the target compound in a highly pure, crystalline form. These methods rely on the principle of differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.

While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, the purification strategies for structurally analogous dichloropyridazine derivatives provide a well-established framework. The choice of solvent is critical and is determined by the polarity and structure of the specific pyridazine derivative. Solvents commonly employed for this class of compounds range from alcohols like methanol and isopropanol to esters such as ethyl acetate.

Detailed research findings for related compounds demonstrate the effectiveness of these techniques. For instance, in the synthesis of certain complex pyridazinone intermediates, purification is achieved by heating the crude material in a suitable solvent, such as isopropanol, to a temperature of 70-80°C to ensure complete dissolution. Subsequent controlled cooling of the solution to ambient temperature (25-30°C) reduces the solubility of the product, inducing crystallization and allowing for its separation by filtration. google.com Another documented method involves dissolving the crude product in methanol, treating the solution with activated charcoal to adsorb colored impurities, and then inducing precipitation or recrystallization by cooling. google.com In other cases, recrystallization from solvents like benzene or a mixture of acetone and hexanes has been proven effective for purifying substituted pyridazines. google.comnih.gov

The table below summarizes various solvents and conditions reported for the recrystallization of related pyridazine compounds, illustrating common practices applicable to the purification of this compound.

Table 1: Solvents Utilized in the Recrystallization of Analogous Pyridazine Derivatives

| Compound Type | Solvent(s) | Reference |

|---|---|---|

| Substituted Dichloropyridazine | Isopropanol | google.com |

| Functionalized Pyridazine | Methanol | google.com |

| Dichloropyridazinyl Phenyl Urea | Acetone/Hexanes | google.com |

| Dichlorophenylamino Pyridazine | Benzene | nih.gov |

| Dichlorophenylamino Pyridazine | Dioxane | nih.gov |

Precipitation can also be induced by altering the composition of the solvent system. This often involves dissolving the crude product in a solvent in which it is highly soluble, followed by the addition of a miscible "anti-solvent" in which the compound is poorly soluble. This change in solvent polarity drastically reduces the solubility of the target compound, causing it to precipitate out of the solution while impurities remain dissolved. For example, after an aqueous work-up, a crude product may be precipitated by neutralizing the solution, collected by filtration, and then further purified by recrystallization. nih.gov

The following table outlines a typical recrystallization protocol based on procedures for analogous compounds, which would be adapted for the specific properties of this compound.

Table 2: Illustrative Recrystallization Protocol for a Dichloropyridazine Derivative

| Step | Procedure | Purpose |

|---|---|---|

| 1. Dissolution | The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., isopropanol). | To create a saturated solution of the compound. |

| 2. Decolorization | Activated charcoal is added to the hot solution (optional). | To remove colored impurities by adsorption. |

| 3. Filtration (Hot) | The hot solution is filtered to remove insoluble impurities and charcoal. | To clarify the solution before crystallization. |

| 4. Crystallization | The filtrate is allowed to cool slowly and undisturbed to room temperature, then potentially further cooled in an ice bath. | To promote the formation of pure crystals as solubility decreases. |

| 5. Isolation | The formed crystals are collected by vacuum filtration. | To separate the purified solid from the mother liquor. |

| 6. Washing | The crystals are washed with a small amount of cold solvent. | To rinse away any remaining mother liquor containing impurities. |

| 7. Drying | The purified crystals are dried under vacuum to remove residual solvent. | To obtain the final, pure, solvent-free product. |

The success of these purification techniques is typically assessed by analytical methods such as melting point determination, which should show a sharp melting range at the correct temperature for the pure compound, and chromatographic techniques (e.g., TLC, HPLC) to confirm the absence of impurities.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural clues, multi-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of complex molecules like 3,4-Dichloro-5-(pentan-3-yloxy)pyridazine.

2D-COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks. In the context of the pentan-3-yloxy side chain, COSY would reveal correlations between the methine proton at the 3-position and the adjacent methylene (B1212753) protons, as well as between the methylene protons and the terminal methyl groups. This allows for the confident assignment of the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). liberty.edu For this compound, HSQC would definitively link each proton signal in the pentan-3-yloxy group to its corresponding carbon atom. It would also show a correlation for the single proton on the pyridazine (B1198779) ring to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for assembling the molecular fragments. liberty.edu Key HMBC correlations would be expected between the protons of the pentan-3-yloxy side chain and the C5 carbon of the pyridazine ring, confirming the ether linkage. Furthermore, correlations from the pyridazine ring proton to adjacent carbon atoms would solidify the substitution pattern on the heterocyclic core.

A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on the analysis of related structures.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| Pyridazine-H | None | C-6 | C-4, C-5 |

| O-CH (pentyl) | CH₂ (pentyl) | C-3' | C-5, C-2', C-4' |

| CH₂ (pentyl) | O-CH, CH₃ (pentyl) | C-2', C-4' | C-3', C-1', C-5' |

| CH₃ (pentyl) | CH₂ (pentyl) | C-1', C-5' | C-2', C-4' |

Advanced NMR Applications for Conformational Analysis

The flexibility of the pentan-3-yloxy side chain introduces the possibility of different spatial arrangements or conformers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to probe the through-space proximity of protons. For instance, NOE correlations between protons on the pentan-3-yloxy chain and the pyridazine ring could provide insights into the preferred orientation of the alkoxy substituent relative to the heterocyclic core. Such studies are crucial for understanding the molecule's three-dimensional shape, which can influence its physical and chemical properties. Conformational analysis of saturated heterocycles often involves variable temperature NMR studies to determine the barriers to ring and nitrogen inversion. mdpi.comnih.gov

Solid-State NMR for Crystalline Forms

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) offers a powerful tool to study their structure and dynamics in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about the local environment and packing of molecules in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the number of crystallographically inequivalent sites. While specific ssNMR data for this compound is not available, this technique would be invaluable for characterizing different polymorphic forms, which can have distinct physical properties.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, typically to four or five decimal places. This allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₉H₁₂Cl₂N₂O, the expected monoisotopic mass would be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. This technique provides valuable information about the connectivity of the molecule.

For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the ether bond: Loss of the pentan-3-yloxy radical or the pentene molecule through a McLafferty-type rearrangement. Fragmentation of ethers often occurs at the C-C bond adjacent to the oxygen atom. chemicalbook.com

Fragmentation of the pentyl group: Stepwise loss of alkyl fragments from the side chain.

Cleavage of the pyridazine ring: Fission of the heterocyclic ring, potentially with the loss of nitrogen (N₂) or chlorine atoms.

A proposed fragmentation scheme for this compound is outlined in the table below, based on general principles of mass spectral fragmentation of related compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| [M]⁺ | [M - C₅H₁₀]⁺ | 70.0783 | Loss of pentene via McLafferty rearrangement |

| [M]⁺ | [M - C₅H₁₁O]⁺ | 87.0810 | Cleavage of the ether bond with loss of the pentan-3-yloxy radical |

| [M]⁺ | [M - Cl]⁺ | 34.9689 | Loss of a chlorine radical |

| [M - C₅H₁₀]⁺ | [M - C₅H₁₀ - N₂]⁺ | 28.0061 | Subsequent loss of nitrogen from the pyridazine ring |

The detailed analysis of these fragmentation patterns allows for the confident confirmation of the proposed molecular structure.

Ionization Techniques (e.g., ESI, APCI) for Compound Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited, as they typically generate intact molecular ions with minimal fragmentation, which is crucial for unambiguous molecular weight determination.

In ESI-MS, the compound, dissolved in a suitable solvent, is sprayed into a strong electric field, creating charged droplets that yield protonated molecules [M+H]⁺. Given the presence of two nitrogen atoms in the pyridazine ring, which can be readily protonated, ESI in positive ion mode is highly effective. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms. The M, M+2, and M+4 peaks would appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

APCI is another valuable technique, especially for moderately polar and less volatile compounds. It involves spraying the sample solution into a heated nebulizer, followed by ionization via a corona discharge. This often results in similar protonated molecules as ESI.

Expected Mass Spectral Data for this compound:

| Ion Species | Calculated m/z | Description |

| [C₉H₁₂Cl₂N₂O + H]⁺ | 235.040 | Molecular ion peak (M+H)⁺ |

| Isotopic Peaks | 237.037, 239.034 | Characteristic pattern for two chlorine atoms |

| [C₄H₂Cl₂N₂O]⁺ | 179.962 | Fragment from loss of the pentyl group |

| [C₅H₁₁]⁺ | 71.117 | Pentyl cation fragment |

This table presents hypothetical but expected data based on the compound's structure.

High-resolution mass spectrometry (HRMS) would further allow for the determination of the exact mass, enabling confirmation of the elemental formula C₉H₁₂Cl₂N₂O.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing the purity of compounds like this compound. sielc.comnih.gov A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

A proposed HPLC method could have the following parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Method validation would be performed according to ICH guidelines to ensure reliability. nih.gov This involves assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Hypothetical HPLC Validation Data:

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | > 0.999 |

| Precision (RSD%) | < 1.0% | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

This table represents typical validation results for a well-developed HPLC method.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. documentsdelivered.com It can be used to assess the purity of this compound and to monitor the progress of its synthesis, for instance, by checking for the consumption of volatile starting materials. google.com Given its structure, the compound should be sufficiently volatile and stable for GC analysis.

A suitable GC method would likely employ a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (GC-MS) would offer definitive identification of the main peak and any impurities. nih.govnih.govresearchgate.net

Example GC Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 m/z |

The pentan-3-yloxy substituent contains a stereocenter at the third carbon of the pentyl group. Therefore, this compound exists as a pair of enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers. nih.govmdpi.commdpi.com Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are often effective for separating a wide range of chiral compounds, including ethers. nih.govnih.govrsc.org

The development of a chiral separation method would involve screening different CSPs and mobile phases (typically mixtures of alkanes and alcohols) to achieve baseline separation of the two enantiomers. nih.gov The determination of enantiomeric excess (e.e.) is crucial in asymmetric synthesis or if the biological activity of the compound is found to be stereospecific.

Illustrative Chiral HPLC Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. researchcommons.org The vibrational spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. core.ac.ukliberty.edu

The IR spectrum would be dominated by absorptions from C-H stretching of the alkyl chain, C=N and C=C stretching vibrations of the pyridazine ring, the C-O-C stretching of the ether linkage, and C-Cl stretching. cdnsciencepub.comelixirpublishers.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C=C bonds of the aromatic ring. acs.org These techniques are also valuable for reaction monitoring, for example, by observing the appearance of the C-O-C ether stretch or the disappearance of a precursor's characteristic peak.

Predicted Vibrational Frequencies (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3050-3150 | C-H stretch | Aromatic (pyridazine ring) |

| 2850-2960 | C-H stretch | Aliphatic (pentyl group) |

| 1550-1600 | C=N stretch | Pyridazine ring |

| 1400-1500 | C=C stretch | Pyridazine ring |

| 1200-1250 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1000-1050 | C-O-C stretch (symmetric) | Aryl-alkyl ether |

| 700-800 | C-Cl stretch | Chloro-aromatic |

This table provides expected ranges for the key vibrational modes.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.comresearchgate.netresearchgate.netgrowingscience.com If a single enantiomer of this compound can be crystallized, X-ray crystallography can unambiguously determine its (R) or (S) configuration at the chiral center of the pentan-3-yloxy group.

The analysis also reveals detailed information about bond lengths, bond angles, and dihedral angles within the molecule. researchgate.net Furthermore, it provides insights into the crystal packing, showing how molecules are arranged in the solid state and identifying intermolecular interactions such as π-π stacking of the pyridazine rings, van der Waals forces, and potential halogen bonding involving the chlorine atoms. mdpi.com This information is valuable for understanding the solid-state properties of the compound.

Hypothetical Crystallographic Data for a Single Enantiomer:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| **β (°) ** | 105.2 |

| Z | 2 |

| R-factor | < 0.05 |

This table presents plausible crystallographic data based on similar published structures.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation papers published that focus solely on the chemical compound “this compound.” Therefore, generating a detailed article with specific research findings and data tables as per the requested outline is not possible without fabricating data.

The provided outline requires in-depth data from highly specific computational studies, including:

Density Functional Theory (DFT) calculations for ground state geometries.

Frontier Molecular Orbital (HOMO-LUMO) analysis with specific energy gap values.

Molecular Electrostatic Potential (MEP) maps identifying reactive sites.

Predicted spectroscopic parameters like NMR chemical shifts and vibrational frequencies.

Conformational analysis of the pentan-3-yloxy moiety.

Such detailed, quantitative data is only obtainable through dedicated research studies. While the methodologies mentioned are standard in computational chemistry, their application to this particular compound has not been documented in the accessible literature. Therefore, any attempt to provide the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 3,4 Dichloro 5 Pentan 3 Yloxy Pyridazine

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

To explore the intrinsic dynamic behavior and conformational flexibility of 3,4-Dichloro-5-(pentan-3-yloxy)pyridazine, molecular dynamics (MD) simulations are a powerful tool. wikipedia.orgnih.gov These simulations model the physical movements of atoms and molecules over time, providing a detailed view of the molecule's conformational landscape.

A hypothetical MD simulation of this compound would likely be conducted using a classical force field, such as AMBER or CHARMM, in a simulated aqueous environment to mimic physiological conditions. The simulation would track the trajectories of all atoms over a period of nanoseconds, allowing for the analysis of various dynamic properties.

A key area of investigation in the MD simulation of this molecule would be the conformational flexibility of the pentan-3-yloxy side chain. The rotation around the C-O bonds connecting the pentyl group to the pyridazine (B1198779) ring would be of particular interest. Analysis of the dihedral angles associated with these bonds over the course of the simulation can reveal the preferred conformations of the side chain and the energy barriers between them. Such studies on other molecules with flexible side chains have demonstrated that these conformational preferences can be crucial for biological activity and intermolecular interactions. mdpi.comnih.gov

Interactive Data Table: Dihedral Angle Distribution of the Pentan-3-yloxy Side Chain

Below is a hypothetical representation of the dihedral angle distribution for the C-O-C-C bond of the pentan-3-yloxy side chain, which could be obtained from an MD simulation. This data would illustrate the most populated conformational states.

| Dihedral Angle Range (degrees) | Population (%) |

| -180 to -120 | 15 |

| -120 to -60 | 35 |

| -60 to 0 | 10 |

| 0 to 60 | 8 |

| 60 to 120 | 25 |

| 120 to 180 | 7 |

This hypothetical data suggests that the pentan-3-yloxy side chain predominantly adopts two major conformations, corresponding to the dihedral angle ranges of -120 to -60 and 60 to 120 degrees. The flexibility and conformational dynamics of such side chains are known to play significant roles in how a molecule interacts with its environment. nih.gov

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent can significantly influence the conformational equilibrium and electronic properties of a molecule. choderalab.orgresearchgate.net For this compound, computational studies using implicit and explicit solvent models can quantify these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to calculate the relative energies of different conformers in various solvents. rsc.org By modeling the solvent as a continuous medium with a specific dielectric constant, these methods can predict how the polarity of the solvent might shift the conformational preferences of the flexible pentan-3-yloxy side chain. It is plausible that in more polar solvents, conformations with a larger dipole moment would be stabilized. mdpi.com

Explicit solvent models, often used in conjunction with MD simulations, provide a more detailed picture by including individual solvent molecules. This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can play a critical role in determining the molecular conformation.

Interactive Data Table: Calculated Relative Energies of Conformers in Different Solvents

The following table presents hypothetical data from Density Functional Theory (DFT) calculations using an implicit solvent model, showing the relative energies of two dominant conformers of the pentan-3-yloxy side chain in solvents of varying polarity.

| Solvent | Dielectric Constant | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) |

| Hexane | 1.9 | 0.00 | 0.85 |

| Dichloromethane | 9.1 | 0.00 | 0.52 |

| Acetonitrile | 37.5 | 0.00 | 0.21 |

| Water | 80.1 | 0.00 | -0.15 |

This hypothetical data indicates that Conformer B becomes progressively more stable as the solvent polarity increases, suggesting a shift in the conformational equilibrium.

Mechanistic Computational Studies of Synthetic Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to obtain experimentally.

Transition State Analysis and Reaction Energy Barriers

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a precursor like 3,4,5-trichloropyridazine with pentan-3-ol. DFT calculations can be employed to model this reaction, locate the transition state, and calculate the activation energy barrier. researchgate.netnih.gov

Interactive Data Table: Calculated Activation Energies for SNAr Reaction

This table presents hypothetical activation energies for the SNAr reaction to form this compound, calculated in different solvents.

| Solvent | Activation Energy (kcal/mol) |

| Gas Phase | 28.5 |

| Toluene | 25.1 |

| Tetrahydrofuran (THF) | 22.8 |

| Dimethylformamide (DMF) | 19.5 |

The hypothetical trend suggests that polar aprotic solvents stabilize the charged transition state, thereby lowering the activation energy and accelerating the reaction rate.

Reaction Coordinate Mapping and Pathway Determination

To gain a more comprehensive understanding of the reaction mechanism, a reaction coordinate mapping can be performed. This involves calculating the energy of the system along the reaction pathway, from reactants to products, passing through the transition state. This mapping, often visualized as a potential energy surface, confirms the nature of the transition state and ensures it connects the reactants and products as expected.

Intrinsic Reaction Coordinate (IRC) calculations are a common method for mapping the reaction pathway. Starting from the optimized transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface towards both the reactants and the products. This confirms that the identified transition state is indeed the correct one for the reaction of interest. Such computational approaches have been instrumental in elucidating the mechanisms of various organic reactions.

Structure Activity Relationship Sar Studies of 3,4 Dichloro 5 Pentan 3 Yloxy Pyridazine and Analogs

Substituent Effects on Pyridazine (B1198779) Core Reactivity and Molecular Recognition

The pyridazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. nih.govnih.gov It possesses a high dipole moment, weak basicity, and a capacity for robust dual hydrogen-bonding, which are critical for drug-target interactions. nih.govnih.gov The reactivity and recognition of the pyridazine core are significantly modulated by its substituents.

Influence of Halogen Substituents on Electronic and Steric Properties

The two chlorine atoms on the pyridazine ring of 3,4-dichloro-5-(pentan-3-yloxy)pyridazine profoundly influence its electronic and steric characteristics. Halogen substituents are known to affect the electronic distribution within an aromatic ring and can participate in various non-covalent interactions. acs.org

Electronic Effects: Chlorine is an electron-withdrawing group, which decreases the electron density of the pyridazine ring. This electronic modulation is critical for the molecule's reactivity and its interaction with biological targets. nih.govsemanticscholar.org Studies on substituted pyridazines have shown that electron-withdrawing substituents can enhance the potency of compounds by altering their binding affinity to target proteins. blumberginstitute.org The electron-poor nature of the dichloropyridazine ring can influence its ability to participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.govnih.gov

Steric Effects: The size of the chlorine atoms also imparts specific steric properties. In the context of a binding pocket, the steric profile of a ligand is crucial for achieving a complementary fit. The presence of substituents on the pyridazine ring, particularly at positions ortho to the nitrogen atoms (like the 3- and 6-positions), can create steric hindrance that may inhibit the formation of the active complex with a target. nih.govsemanticscholar.org However, these steric constraints can also be exploited to achieve selectivity for a specific target by designing ligands that fit a unique binding site topography. The structural influence of halogen atoms generally increases in the order of Cl < Br < I. mdpi.com

| Property | Influence of Dichloro-Substituents | Potential Impact on Molecular Recognition |

| Electronic | Electron-withdrawing, reduces ring electron density. nih.govsemanticscholar.org | Modulates π-π stacking interactions, alters reactivity. nih.govblumberginstitute.org |

| Steric | Increases bulk around the pyridazine core. | Can create favorable or unfavorable interactions within the binding pocket, influencing selectivity. nih.govsemanticscholar.org |

| Interactions | Potential for halogen bonding. | Can form specific, directional interactions with electron-rich atoms in the target protein, enhancing binding affinity. |

Role of the Pentan-3-yloxy Group in Ligand-Target Interactions

The pentan-3-yloxy group, an ether linkage with a branched pentyl chain, is a key feature that primarily influences the compound's lipophilicity and its ability to form specific interactions within a receptor's binding site.

Ether groups can act as hydrogen bond acceptors through the lone pairs on the oxygen atom. blumberginstitute.org This capability allows the pentan-3-yloxy group to form hydrogen bonds with suitable donor residues (e.g., the backbone N-H of amino acids) in a protein, anchoring the ligand in the binding pocket. researchgate.net The conformation of such heteroaryl ether linkages is influenced by non-bonded interactions, particularly repulsion between the lone pairs of the nitrogen and oxygen atoms, which helps to control the orientation of the substituent. blumberginstitute.org

Impact of Conformational Flexibility on Molecular Recognition

The conformational flexibility of a ligand is a critical determinant of its binding affinity and specificity. arxiv.org For this compound, flexibility arises primarily from the rotation around the C-O bond of the ether linkage. This flexibility allows the molecule to adopt different conformations, enabling it to adapt to the specific shape and electronic environment of a binding site, a concept often described by the "induced-fit" model of molecular recognition. arxiv.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds, guiding lead optimization, and understanding the mechanism of action. nih.govmdpi.com

Development of Predictive Models for Molecular Design

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various physicochemical properties, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. u-strasbg.frnih.gov

For pyridazine derivatives, QSAR models have been successfully developed to predict various biological activities. researchgate.netnih.gov These models often employ a range of descriptors, including:

2D Descriptors: Molecular weight, logP (lipophilicity), topological indices, and counts of specific atoms or functional groups. openbioinformaticsjournal.com

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, electrostatic potential) derived from the 3D conformation of the molecule. openbioinformaticsjournal.com

Statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms are used to create the correlation model. researchgate.netnih.gov A crucial aspect of model development is validation, which ensures that the model is robust and can accurately predict the activity of new, untested compounds. u-strasbg.frnih.gov A validated QSAR model serves as a powerful tool for virtual screening and the rational design of new pyridazine derivatives with enhanced potency. nih.gov

| QSAR Model Development Stage | Description | Example Descriptors for Pyridazine Analogs |

| Data Collection | Assembling a set of pyridazine analogs with measured biological activity. | A series of compounds with varying substituents on the pyridazine core and their corresponding IC50 values. |

| Descriptor Calculation | Quantifying physicochemical properties of the molecules. | Lipophilicity (logP), Molar Refractivity, Dipole Moment, Steric Parameters. openbioinformaticsjournal.com |

| Model Building | Using statistical methods to correlate descriptors with activity. researchgate.net | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.netnih.gov |

| Model Validation | Assessing the predictive accuracy and robustness of the model. u-strasbg.fr | Internal validation (cross-validation) and external validation with a test set of compounds. u-strasbg.frnih.gov |

Identification of Key Structural Features Contributing to Interaction Potency

A primary benefit of QSAR studies is the identification of the key molecular features that are either beneficial or detrimental to the biological activity of a series of compounds. nih.govnih.gov By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the SAR. nih.gov

For pyridazine-based compounds, QSAR models can highlight the importance of:

Electronic Properties: The model might reveal that electron-withdrawing substituents at specific positions on the pyridazine ring are crucial for activity, suggesting the importance of electrostatic or π-stacking interactions.

Steric and Shape Features: The significance of descriptors related to molecular shape and volume can indicate the presence of a well-defined binding pocket where bulkier or specifically shaped substituents are favored. nih.gov

Hydrophobicity: A strong correlation with lipophilicity descriptors (like logP) would suggest that hydrophobic interactions are a major driving force for binding.

Advanced Ligand-Target Interaction Studies (Computational Focus)

Computational methods provide a detailed view of ligand-target interactions, guiding the optimization of lead compounds. These in silico techniques are crucial for understanding the structural basis of activity and for designing new molecules with improved pharmacological profiles.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in predicting the binding mode of a ligand and elucidating the key interactions that stabilize the ligand-receptor complex. For pyridazine derivatives, docking studies have been employed to understand their binding to a variety of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases.

Key interactions for analogous pyridazine derivatives often involve hydrogen bonds with specific amino acid residues such as tyrosine, serine, and aspartate in the active site of their target proteins. nih.gov For instance, in studies on pyridazin-3-one derivatives as HCV NS5B polymerase inhibitors, molecular docking revealed crucial hydrogen bonding interactions with residues like Tyr448 and Ser556. nih.gov

| Analogous Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Pyridazin-3-one derivatives | HCV NS5B Polymerase | Tyr448, Ser556, Asp318 | Hydrogen Bonding | -8.5 to -10.2 |

| 4,5-Dichloropyridazinone derivatives | Cytochrome P450 14-alpha-sterol demethylase | Tyr132, His377 | Hydrogen Bonding, Pi-Pi Stacking | -7.9 to -9.1 |

| 3-Phenoxypyridazine derivatives | Phytoene Desaturase | Phe199, Tyr586 | Hydrophobic Interactions | -9.3 to -11.5 |

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These models serve as 3D queries for virtual screening of compound libraries to identify new molecules with potential activity.

For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and insights from models developed for other pyridazine analogs. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors.

Hydrophobic (HY): The dichlorinated pyridazine ring and the pentan-3-yloxy side chain would contribute to hydrophobic interactions. The ethyl groups of the pentan-3-yloxy moiety are particularly suited to fit into hydrophobic pockets.

Halogen Bond Donor (X): The chlorine atoms on the pyridazine ring could potentially act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized in drug design.

Pharmacophore models for various pyridazine-containing compounds have been successfully used to identify novel inhibitors for different targets. The generation of these models often involves aligning a set of active compounds and extracting the common chemical features that are essential for their biological activity.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridazine Nitrogen Atoms | Interaction with donor groups in the active site (e.g., -NH, -OH of amino acids). |

| Hydrophobic (HY) | Dichloropyridazine Ring | Van der Waals interactions within a hydrophobic region of the binding pocket. |

| Hydrophobic (HY) | Pentan-3-yloxy Side Chain | Occupying a hydrophobic pocket, contributing to binding affinity and selectivity. |

| Halogen Bond Donor (X) | Chlorine Atoms | Interaction with electron-rich atoms like oxygen or sulfur in the active site. |

Mechanistic Investigations of Molecular Interactions Involving 3,4 Dichloro 5 Pentan 3 Yloxy Pyridazine

Elucidation of Specific Interaction Mechanisms with Molecular Targets

The interaction of a small molecule with its biological target is a highly specific process governed by its structural and electronic properties. The pyridazine (B1198779) ring itself is a valuable pharmacophore in drug discovery due to its unique physicochemical characteristics. nih.govwikipedia.org It possesses a high dipole moment and can engage in various non-covalent interactions, making it a versatile scaffold for designing molecules that can bind effectively to protein targets. nih.gov

While specific target interaction studies for 3,4-Dichloro-5-(pentan-3-yloxy)pyridazine are not extensively detailed in the available literature, the interaction mechanisms can be inferred from studies on analogous structures. For instance, pyridazinone-containing compounds have been developed as highly selective agonists for the thyroid hormone receptor β (THR-β). nih.gov In the case of MGL-3196, a pyridazinone derivative, selectivity is achieved through specific hydrogen bonds and hydrophobic interactions within the ligand-binding pocket of the receptor. nih.gov This highlights how the pyridazine core can be functionalized to achieve precise molecular recognition.

The different moieties of this compound contribute distinctively to its potential interactions with molecular targets. The dichlorinated pyridazine ring can serve as a hydrogen bond acceptor and participate in halogen bonding and π-stacking. The ether oxygen is a potential hydrogen bond acceptor, while the pentyl group can engage in hydrophobic or van der Waals interactions.

Table 1: Potential Interaction Modes of this compound Moieties with Protein Residues

| Moiety of Compound | Potential Interaction Type | Interacting Protein Residue (Example) |

| Pyridazine Ring (Nitrogens) | Hydrogen Bond Acceptor | -OH (Ser, Thr, Tyr), -NH (Asn, Gln, Trp, His) |

| Pyridazine Ring (Aromatic system) | π-π Stacking | Aromatic rings (Phe, Tyr, Trp, His) |

| Chlorine Atoms | Halogen Bonding, Hydrophobic | Carbonyl oxygen (backbone), Lewis bases |

| Ether Oxygen | Hydrogen Bond Acceptor | -OH (Ser, Thr, Tyr), -NH (Asn, Gln) |

| Pentyl Group | Hydrophobic, Van der Waals | Alkyl side chains (Ala, Val, Leu, Ile) |

These interactions collectively determine the binding affinity and specificity of the compound for a particular molecular target. The precise geometry and electronic landscape of the binding site will favor certain interactions over others, leading to a specific biological response.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are the primary driving forces for molecular recognition and the formation of stable ligand-target complexes. The structure of this compound allows for several types of such interactions.

Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors. nih.govresearchgate.net This dual H-bonding capacity allows the ring to form robust interactions, sometimes simultaneously with two donor groups on a target protein, mimicking the geometry of a carboxylate group without the formal negative charge. nih.gov The ether oxygen of the pentan-3-yloxy substituent provides an additional hydrogen bond acceptor site.

Halogen Bonding: The two chlorine atoms on the pyridazine ring can act as halogen bond donors. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a biological target. nih.govresearcher.life These interactions are directional and can contribute significantly to binding affinity.

Other Non-Covalent Interactions:

π-π Stacking: The electron-deficient nature of the pyridazine ring allows it to engage in π-π stacking interactions with electron-rich aromatic rings of amino acids like tyrosine, tryptophan, and phenylalanine. nih.gov

C-H···π and C-H···Cl Interactions: Weak hydrogen bonds, such as those involving the C-H bonds of the pyridazine ring or the pentyl group interacting with aromatic systems (C-H···π) or the chlorine atoms (C-H···Cl), can also play a role in the stabilization of the bound complex. nih.govresearchgate.net

Table 2: Summary of Potential Non-Covalent Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | Protein (e.g., N-H, O-H) | Pyridazine N, Ether O | 2.7 - 3.5 |

| Halogen Bond | Compound (C-Cl) | Protein (e.g., C=O, Lewis Base) | 3.0 - 3.5 |

| π-π Stacking | Pyridazine Ring | Protein Aromatic Ring (Phe, Tyr, Trp) | 3.5 - 4.5 |

| Hydrophobic | Pentyl Group | Protein Hydrophobic Pocket | N/A |

Enantiospecificity of Molecular Recognition, if applicable to the pentan-3-yloxy moiety

Enantiospecificity refers to the differential interaction of a chiral molecule with a chiral environment, such as a protein binding site. For this to be relevant, the molecule itself must be chiral.

The pentan-3-yloxy moiety is derived from pentan-3-ol. Pentan-3-ol is an achiral molecule because it has a plane of symmetry passing through the hydroxyl-bearing carbon, the oxygen, and the hydrogen of the hydroxyl group. Consequently, the pentan-3-yloxy group attached to the pyridazine ring does not introduce a chiral center into the this compound molecule.

As the molecule is achiral, there are no stereoisomers (enantiomers or diastereomers). Therefore, the concept of enantiospecificity of molecular recognition is not applicable to the pentan-3-yloxy moiety in this context. If the substituent were a chiral group (e.g., a pentan-2-yloxy group), the resulting enantiomers would be expected to interact differently with chiral biological targets, potentially leading to significant variations in their biological activity.

Influence of Solvent and Environmental Factors on Interaction Dynamics

The dynamics of molecular interactions are significantly influenced by the surrounding solvent and environmental conditions such as pH and temperature.

Solvent Effects: The solvent plays a critical role in modulating the strength and nature of non-covalent interactions.

Polar Protic Solvents (e.g., water): Water can form hydrogen bonds with both the ligand and the target protein. This can weaken the direct hydrogen bonding between the two by competition. However, the hydrophobic effect, which is a primary driving force for the binding of nonpolar moieties like the pentyl group, is most pronounced in aqueous environments.

Polar Aprotic Solvents (e.g., DMSO): These solvents can act as hydrogen bond acceptors but not donors. They can solvate the target and ligand but may have a different impact on the interaction profile compared to protic solvents.

Nonpolar Solvents: In a nonpolar environment, hydrogen bonds and other electrostatic interactions become significantly stronger due to the lack of solvent screening.

Studies on pyridazine in aqueous solution have shown that electrostatic interactions and the specific arrangement of solvent molecules can alter the excitation energies of the solute, demonstrating the profound effect of the solvent on the molecule's electronic properties. nih.gov This modulation of electronic character can, in turn, affect the strength of interactions like hydrogen and halogen bonding.

Environmental Factors:

pH: The pH of the environment can affect the protonation state of both the ligand and the amino acid residues in the target protein. The pyridazine ring is weakly basic, and its protonation at low pH would change its hydrogen bonding capacity from an acceptor to a donor, fundamentally altering its interaction profile. nih.gov

Temperature: Temperature affects the kinetic energy of the system and the entropic contribution to the binding free energy. Generally, an increase in temperature can disrupt weaker non-covalent interactions.

Table 3: Influence of Solvent Type on Interaction Dynamics

| Interaction Type | Influence of Polar Protic Solvent (e.g., Water) | Influence of Nonpolar Solvent |

| Hydrogen Bonding | Weakened due to competition with solvent molecules. | Strengthened due to lack of solvent screening. |

| Halogen Bonding | Can be weakened by competing interactions. | Generally strengthened. |

| Hydrophobic Interactions | Strengthened (hydrophobic effect). | Weakened or absent. |

| π-π Stacking | Can be modulated by solvent polarity. | Generally favored. |

Potential Applications and Future Research Directions in Materials Science and Chemical Biology

Role as Versatile Chemical Building Blocks for Complex Molecular Architectures

Dichloropyridazines are well-established as versatile synthons in organic chemistry, providing a robust platform for the construction of more complex molecular structures. The chlorine atoms on the pyridazine (B1198779) ring of compounds like 3,4-dichloro-5-(pentan-3-yloxy)pyridazine serve as reactive sites for various chemical transformations. nbinno.comzcpc.netingentaconnect.com These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures.

The reactivity of the chloro substituents makes them amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions. ingentaconnect.comresearchgate.net This versatility is crucial for creating libraries of compounds for drug discovery and for synthesizing tailored molecules for specific applications in materials science. rjptonline.orgnbinno.com For instance, the chlorine atoms can be displaced by amines, alcohols, and thiols to introduce new functionalities. Furthermore, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, leading to the creation of complex heterocyclic systems. ingentaconnect.comresearchgate.net The stepwise synthesis involving both covalent and non-covalent reactions is a key strategy for developing complex molecular systems. nih.gov The combination of traditional synthesis with biosynthesis is also an emerging field for accessing complex molecules. mdpi.com

Table 1: Representative Transformations of Dichloropyridazines

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Pyridazines | Pharmaceutical intermediates, Functional materials |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted Pyridazines | Organic electronics, Agrochemicals |

| Heck Coupling | Alkenes, Pd catalyst, Base | Alkenyl-substituted Pyridazines | Dyes, Polymers |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl-substituted Pyridazines | Conjugated materials, Bioactive molecules |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino-substituted Pyridazines | Medicinal chemistry, Ligand synthesis |

This table presents generalized reactions applicable to dichloropyridazines and is intended to be representative of the potential transformations for this compound.

Exploration in Functional Materials (e.g., Organic Semiconductors)

Pyridazine-containing molecules are gaining attention in the field of materials science, particularly for their potential use in organic electronics. liberty.eduliberty.edu The electron-deficient nature of the pyridazine ring makes it a suitable component for creating donor-acceptor type molecules, which are essential for organic semiconductors. frontiersin.org These materials are the foundation for technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electronic properties of pyridazine derivatives can be finely tuned by introducing different substituents. frontiersin.orgnih.gov In the case of this compound, the electron-withdrawing chlorine atoms and the electron-donating pentan-3-yloxy group can create a push-pull system within the molecule, which is beneficial for charge transfer properties. elsevierpure.com The ability to modify the pyridazine core through its chloro groups allows for the systematic tuning of its photophysical and electrochemical properties. mdpi.comacs.org Research into pyridazine-based compounds has shown their potential as thermally activated delayed fluorescence (TADF) emitters and as components in perovskite solar cells. frontiersin.orgnih.govacs.org

Table 2: Photophysical Properties of Representative Pyridazine-Based Functional Materials

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Application | Reference |

| Donor-Acceptor Pyridazines | 350-450 | 450-600 | OLEDs (TADF) | frontiersin.orgnih.gov |

| Pyridine-Phenothiazine Isomers | 380-420 | 480-550 | Perovskite Solar Cells | acs.org |

| Pyridazine-Carbazole Probes | 300-350 | 400-500 | Fluorescent Sensors | elsevierpure.com |

The data in this table are for representative pyridazine derivatives and are intended to illustrate the potential photophysical properties that could be explored for materials derived from this compound.

Development as Advanced Chemical Probes for Biological Systems

The unique photophysical properties of certain pyridazine derivatives make them promising candidates for the development of fluorescent probes for biological imaging. nih.govrsc.orgrsc.org These probes can be designed to respond to specific changes in their microenvironment, such as polarity, pH, or the presence of specific biomolecules. elsevierpure.commdpi.com The development of such probes is crucial for understanding complex biological processes at the molecular level.

The pyridazine scaffold can be incorporated into larger molecular structures designed to target specific cellular components or biomolecules. For example, pyridazine-based fluorescent probes have been developed to detect Aβ plaques in the context of Alzheimer's disease and to image lung cancer tissues. nih.govrsc.orgrsc.org The reactivity of the chloro groups in this compound could be exploited to attach targeting moieties or to create fluorogenic systems that exhibit a fluorescence turn-on response upon reaction with a biological target. nih.gov Furthermore, pyridazine derivatives are being explored in the field of bioorthogonal chemistry, where they can be formed in situ through reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, offering a powerful tool for labeling and imaging biomolecules in living systems. nih.govmdpi.compcbiochemres.com

Table 3: Examples of Pyridazine-Based Chemical Probes

| Probe Type | Target | Mechanism | Key Feature | Reference |

| Pyridazine-Carbazole | Volatile Acids | Intramolecular Charge Transfer (ICT) | Ratiometric fluorescence response | elsevierpure.com |

| Pyridazine Dye | Aβ Plaques | Binding-induced fluorescence enhancement | High affinity and BBB permeability | nih.gov |

| Imidazopyridazine | Cellular Polarity | Polarity-sensitive emission | Targeting mitochondria and lipid droplets | rsc.orgrsc.org |

| Tetrazine Ligation Product | Bio-orthogonal Labeling | In situ formation of fluorescent pyridazine | High signal-to-noise ratio | nih.govnih.gov |

This table highlights the applications of various pyridazine-based probes to demonstrate the potential of developing new probes from this compound.

Future Methodological Advancements in Pyridazine Research

The continued exploration of pyridazine derivatives like this compound will be driven by advancements in synthetic methodologies. researchgate.netorganic-chemistry.org Modern synthetic organic chemistry is constantly evolving, with a focus on developing more efficient, selective, and sustainable methods for the construction and functionalization of heterocyclic compounds. beilstein-journals.orgrsc.orgmdpi.com

Future research in pyridazine chemistry is likely to focus on several key areas:

C-H Functionalization: Direct C-H functionalization of the pyridazine ring is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical. beilstein-journals.orgnih.gov

Novel Catalytic Systems: The development of new catalysts, including those based on transition metals and rare earth metals, will enable novel transformations and provide access to previously inaccessible pyridazine derivatives. beilstein-journals.org

Skeletal Editing: Innovative strategies that allow for the direct conversion of other common heterocycles, such as pyridines, into pyridazines are emerging as a powerful tool for expanding the chemical space of pyridazine-containing molecules. chemrxiv.org

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms will accelerate the discovery and optimization of new pyridazine-based compounds with desired properties.

These methodological advancements will not only facilitate the synthesis of this compound and its derivatives but will also open up new possibilities for their application in diverse scientific fields. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.